molecular formula C14H13F2NO2S B2894502 3,4-difluoro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzamide CAS No. 2034539-40-5

3,4-difluoro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzamide

Cat. No. B2894502
M. Wt: 297.32
InChI Key: AYJIMZBEWBWYSC-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzamide group, the thiophene ring, and the hydroxypropyl group. The benzamide group would contribute to the planarity of the molecule, while the thiophene ring would introduce a degree of aromaticity .

Scientific Research Applications

Antipathogenic Activity and Synthesis Techniques

  • Research into thiourea derivatives has shown significant antipathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus. These findings indicate the potential for developing novel antimicrobial agents with antibiofilm properties, relevant to compounds similar to 3,4-difluoro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzamide (Limban et al., 2011).

Chemical Modification and Applications

  • The chemoselective N-benzoylation of aminophenols, involving processes related to the synthesis and modification of benzamide compounds, underlines the importance of specific chemical reactions for generating compounds of biological interest. This research contributes to understanding how modifications can affect the biological activity and applications of benzamide derivatives (Singh et al., 2017).

Catalysis and Material Synthesis

  • The development of poly(arylene ether amide)s with trifluoromethyl groups through nucleophilic nitro displacement reactions demonstrates the significance of specific functional groups in polymer chemistry. This research highlights the role of precise chemical modifications in creating materials with desirable properties, such as solubility and thermal stability, which could be relevant for materials science applications involving similar benzamide derivatives (Lee & Kim, 2002).

Fluorinated Compound Synthesis

  • The synthesis and application of fluorinated molecules in pharmaceutical and agrochemical industries underscore the importance of fluorine atoms in modifying the properties of organic compounds. Research into the rhodium(III)-catalyzed alkenylation of benzamides, leading to the synthesis of difluorinated compounds, indicates the potential for developing novel compounds with enhanced biological or chemical properties (Cui et al., 2023).

Semiconductor Technology Integration

  • The use of specific organic compounds in the integration of growth into semiconductor device fabrication demonstrates the intersection between organic chemistry and material science. Such research can provide insights into how specific organic compounds, including those similar to 3,4-difluoro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzamide, can be utilized in creating advanced electronic systems (He et al., 2005).

Safety And Hazards

Again, without specific data, it’s difficult to provide accurate information on the safety and hazards of this compound . As with all chemicals, it should be handled with appropriate safety precautions.

Future Directions

Future research could focus on synthesizing this compound and studying its properties in more detail . Given the biological activity of many benzamide and thiophene derivatives, it could potentially have applications in medicinal chemistry.

properties

IUPAC Name

3,4-difluoro-N-(3-hydroxy-3-thiophen-3-ylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F2NO2S/c15-11-2-1-9(7-12(11)16)14(19)17-5-3-13(18)10-4-6-20-8-10/h1-2,4,6-8,13,18H,3,5H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYJIMZBEWBWYSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)NCCC(C2=CSC=C2)O)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-difluoro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzamide

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